Eltrombopag metabolite M2
Description
Structure
3D Structure
Properties
CAS No. |
1396009-05-4 |
|---|---|
Molecular Formula |
C31H30N4O10 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H30N4O10/c1-14-10-11-19(12-15(14)2)35-28(40)22(16(3)34-35)33-32-21-9-5-8-20(23(21)36)17-6-4-7-18(13-17)30(43)45-31-26(39)24(37)25(38)27(44-31)29(41)42/h4-13,24-27,31,34,36-39H,1-3H3,(H,41,42)/t24-,25-,26+,27-,31-/m0/s1 |
InChI Key |
QDBVJVOQHXJYEG-KCCIZHGZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Enzymatic Mechanisms and Pathways of Eltrombopag Metabolite M2 Formation
Elucidation of Acyl Glucuronidation as a Primary Route for Eltrombopag (B601689) Metabolite M2 Biosynthesis
The formation of Eltrombopag metabolite M2 occurs through acyl glucuronidation, a significant Phase II metabolic reaction. drugbank.com This process involves the conjugation of Eltrombopag with glucuronic acid. Studies have identified M2 as an acyl glucuronide of the parent drug, confirming this pathway's role in its metabolism. nih.govresearchgate.net While other metabolites are formed through oxidation and cleavage, acyl glucuronidation represents a key route for the biotransformation of Eltrombopag. nih.govdrugbank.com
Characterization of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoenzymes Responsible for M2 Formation
The enzymatic catalysis of M2 formation is primarily mediated by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes. drugbank.com These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to Eltrombopag. Research has pinpointed specific UGT isoenzymes that are principally responsible for this metabolic conversion.
In vitro studies have definitively identified UGT1A1 as a key enzyme responsible for the glucuronidation of Eltrombopag. drugbank.com UGT1A1 is a major hepatic enzyme known for its role in the metabolism of numerous drugs and endogenous compounds, most notably bilirubin. nih.gov Its involvement in the formation of this compound underscores its importance in the clearance of the drug. drugbank.com Genetic variations in the UGT1A1 gene, which can lead to reduced enzyme activity, have been shown to correlate with higher plasma concentrations of Eltrombopag, further confirming the significant role of this isoenzyme in its metabolism. nih.gov
Alongside UGT1A1, the UGT1A3 isoenzyme is also a significant contributor to the glucuronidation of Eltrombopag. drugbank.com UGT1A3, which is also expressed in the liver, demonstrates catalytic activity towards Eltrombopag, leading to the formation of the M2 metabolite. The combined action of UGT1A1 and UGT1A3 accounts for a substantial portion of the glucuronidation pathway for Eltrombopag. drugbank.com
While UGT1A1 and UGT1A3 are the primary drivers of Eltrombopag glucuronidation, broader investigations have assessed the potential involvement of other UGT isoforms. Studies screening multiple recombinant human UGTs have shown that various isoforms can contribute to the metabolism of different drugs. For instance, isoforms like UGT1A9, UGT1A4, UGT2B7, and others are known to metabolize a wide range of substrates. frontiersin.orgfrontiersin.orgnih.gov However, for Eltrombopag, the primary responsibility for M2 formation has been consistently attributed to UGT1A1 and UGT1A3. drugbank.com
Enzyme Kinetic Characterization of UGT-Mediated M2 Formation
Understanding the enzyme kinetics of M2 formation provides quantitative insight into the efficiency and capacity of the UGT isoenzymes involved. Kinetic studies are crucial for predicting metabolic rates and potential drug-drug interactions.
Detailed enzyme kinetic parameters for the specific formation of this compound are not extensively published in the public domain. However, the general principles of UGT kinetics involve determining parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the enzymatic reaction. These parameters are essential for calculating intrinsic clearance (CLint = Vmax/Km), which describes the intrinsic ability of an enzyme to metabolize a substrate. nih.gov
While specific values for Eltrombopag's conversion to M2 are not provided in the search results, the table below illustrates typical kinetic parameters determined for UGT1A1 and UGT1A3 with probe substrates, demonstrating the type of data generated in such studies. nih.gov
| Enzyme System | UGT Isoform | Probe Substrate | Kinetic Model | Km or S50 (µM) |
|---|---|---|---|---|
| Human Liver Microsomes (HLM) | UGT1A1 | β-estradiol | Allosteric Sigmoidal | Not specified |
| Recombinant UGT (rUGT) | UGT1A1 | β-estradiol | Allosteric Sigmoidal | Not specified |
| Human Liver Microsomes (HLM) | UGT1A3 | CDCA | Michaelis-Menten | Not specified |
| Recombinant UGT (rUGT) | UGT1A3 | CDCA | Substrate Inhibition | Not specified |
The formation of this compound is a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of glucuronic acid to the parent drug, Eltrombopag. drugbank.com In vitro studies have definitively identified the specific enzymes responsible for this biotransformation. The glucuronidation of Eltrombopag to form its acyl glucuronide M2 is catalyzed by two key enzymes from the UDP-glucuronosyltransferase (UGT) superfamily: UGT1A1 and UGT1A3. drugbank.com These enzymes facilitate the transfer of a glucuronic acid moiety from the co-factor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of Eltrombopag, resulting in the formation of the M2 metabolite. nih.govwikipedia.org
The metabolic pathway leading to M2 is a direct conjugation of the parent compound and is considered a detoxification step, rendering the molecule more water-soluble and facilitating its elimination from the body. nih.gov
Substrate Specificity and Enzyme Promiscuity Considerations
The specificity of UGT1A1 and UGT1A3 for Eltrombopag as a substrate is determined by the molecular structure of the drug. UGT enzymes, in general, exhibit broad substrate specificity, a characteristic often referred to as enzyme promiscuity. nih.gov This promiscuity allows them to metabolize a wide array of structurally diverse compounds, including many therapeutic drugs. nih.gov
For UGT1A1, substrates are typically characterized by the presence of two hydrophobic regions and a site for glucuronidation. nih.gov Eltrombopag's chemical structure aligns with these general requirements, making it a suitable substrate for this enzyme. While detailed quantitative structure-activity relationship (QSAR) studies for UGT1A3 are less common, its involvement in the metabolism of various drugs indicates a capacity to bind and conjugate a range of chemical structures. nih.gov
The involvement of both UGT1A1 and UGT1A3 in the formation of M2 suggests a degree of overlapping substrate recognition. It is a common phenomenon among UGT enzymes that multiple isoforms can catalyze the glucuronidation of a single substrate, although often with varying efficiencies. ebmconsult.com While UGT1A1 and UGT1A3 are identified as the primary catalysts for M2 formation, the inherent promiscuity of the UGT superfamily does not entirely exclude the possibility of minor contributions from other UGT isoforms. However, in vitro studies have specifically highlighted the predominant role of UGT1A1 and UGT1A3 in this particular metabolic pathway of Eltrombopag. drugbank.com
Influence of Co-factors and Reaction Conditions on M2 Biogenesis in In Vitro Systems
The in vitro synthesis of this compound is critically dependent on specific co-factors and optimized reaction conditions that mimic the physiological environment of the endoplasmic reticulum where UGT enzymes are located.
The essential co-factor for the glucuronidation reaction is uridine 5'-diphospho-glucuronic acid (UDPGA) . nih.govwikipedia.org UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the Eltrombopag molecule. nih.govwikipedia.org The concentration of UDPGA is a key factor influencing the rate of M2 formation in in vitro assays.
Standard in vitro glucuronidation assays are typically conducted under the following conditions to ensure optimal enzyme activity:
Temperature: The optimal temperature for UGT enzyme activity is generally maintained at 37°C to simulate human body temperature.
pH: A physiological pH of around 7.4 or 7.5 is typically used, often maintained by a Tris-HCl buffer.
Enzyme Source: In vitro studies utilize human liver microsomes (HLM) or recombinant human UGT enzymes (e.g., rUGT1A1, rUGT1A3) as the source of the catalytic enzymes.
Permeabilizing Agents: To ensure the accessibility of the substrate and co-factors to the active site of the UGT enzymes located within the microsomal membrane, a permeabilizing agent such as alamethicin (B1591596) is often included in the incubation mixture.
The table below summarizes the key components and conditions for in vitro M2 biogenesis.
| Component/Condition | Description | Role in M2 Formation |
| Enzyme Source | Human Liver Microsomes (HLM) or recombinant UGT1A1/UGT1A3 | Provides the catalytic UGT enzymes. |
| Substrate | Eltrombopag | The parent compound that undergoes glucuronidation. |
| Co-factor | Uridine 5'-diphospho-glucuronic acid (UDPGA) | Donates the glucuronic acid moiety. |
| Temperature | 37°C | Optimal temperature for enzyme activity. |
| pH | ~7.5 | Maintains the optimal pH for UGT enzyme function. |
| Buffer | Tris-HCl | Maintains the desired pH of the reaction mixture. |
| Permeabilizing Agent | Alamethicin | Increases the permeability of the microsomal membrane. |
Analytical and Bioanalytical Methodologies for Eltrombopag Metabolite M2 Characterization
Chromatographic Separation Techniques for M2 Profiling
Chromatographic techniques are fundamental for separating metabolites from the parent drug and other endogenous components in biological matrices. This separation is a prerequisite for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) has been instrumental in the initial profiling of Eltrombopag (B601689) metabolites. In studies of Eltrombopag's metabolism, HPLC coupled with radiometric detection was used to analyze plasma samples from human subjects who had received a single oral dose of [14C]Eltrombopag. researchgate.net This technique allowed for the separation and detection of various radiolabeled components. In one such analysis, Eltrombopag metabolite M2 was reported to have an HPLC retention time of 82.4 minutes, distinguishing it from the parent compound and other metabolites like M1, which had a retention time of 79.2 minutes. researchgate.net The ability to achieve such separation is crucial for the subsequent identification of the individual metabolite.
Table 1: HPLC Retention Time for this compound
| Compound | HPLC Retention Time (minutes) |
|---|---|
| This compound | 82.4 |
| Eltrombopag Metabolite M1 | 79.2 |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, sensitivity, and speed of analysis. ekb.egasianpubs.org These systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for more efficient separation and shorter run times. ekb.eg While specific UPLC applications detailing the separation of M2 are not extensively published, the development of rapid and sensitive UPLC-MS/MS methods for the parent drug, Eltrombopag, highlights the suitability of this technology for metabolite profiling. ekb.egekb.eg For instance, a UPLC method for Eltrombopag using an Acquity UPLC BEH C18 column achieved a run time of just 2.0 minutes. ekb.eg The enhanced resolution provided by UPLC is particularly advantageous for separating structurally similar compounds, such as a parent drug and its glucuronide conjugate, ensuring baseline separation which is critical for accurate quantification.
In Vitro and Preclinical Investigations of Eltrombopag Metabolite M2 Metabolism
Eltrombopag (B601689) Metabolism in Isolated Hepatic Systems Leading to M2 Formation
The biotransformation of Eltrombopag into its M2 metabolite is a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using isolated human hepatic systems have been crucial in elucidating this pathway.
Studies Utilizing Human Liver Microsomes
Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including UGTs. Research has identified that the glucuronidation of Eltrombopag is mediated by specific UGT isoforms. In vitro investigations have pinpointed UGT1A1 and UGT1A3 as the primary enzymes responsible for the conjugation of glucuronic acid to Eltrombopag's carboxylic acid group, forming the acyl glucuronide known as M2.
While direct quantitative data on the rate of M2 formation in HLMs is not extensively detailed in publicly available literature, the involvement of UGT1A1 and UGT1A3 is well-established. These studies typically involve incubating Eltrombopag with HLMs in the presence of the necessary cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), and subsequently analyzing the formation of the M2 metabolite using techniques like liquid chromatography-mass spectrometry (LC-MS).
Research with Cryopreserved and Fresh Human Hepatocytes
Cryopreserved and fresh human hepatocytes represent a more comprehensive in vitro model than microsomes, as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment. Studies utilizing these systems have confirmed the formation of Eltrombopag metabolite M2.
Evaluation of Other In Vitro Systems for M2 Biotransformation
Beyond human liver microsomes and hepatocytes, other in vitro systems can be employed to investigate specific aspects of drug metabolism. For glucuronidation reactions, recombinant human UGT enzymes expressed in cell lines are a valuable tool. These systems allow for the investigation of individual enzyme contributions to a metabolic pathway.
Studies with recombinant UGT1A1 and UGT1A3 have definitively confirmed their roles in the formation of this compound. By incubating Eltrombopag with individual recombinant enzymes, researchers can directly assess the catalytic activity of each isoform towards the formation of the M2 metabolite, confirming that these two enzymes are the key contributors to this specific biotransformation.
Comparative Metabolism of Eltrombopag and M2 Across Species
Preclinical studies in various animal species are essential for understanding the metabolism of a drug candidate and for the safety assessment of its metabolites. Regulatory documents indicate that the metabolism of Eltrombopag is qualitatively similar between humans and the animal species used in nonclinical toxicity studies, which include rodents (mice and rats) and non-rodents (dogs and monkeys). nih.gov This suggests that the M2 metabolite is formed in these species as well.
Qualitative and Quantitative Differences in M2 Formation in Rodent Models (e.g., mouse, rat)
In rodent models, such as mice and rats, Eltrombopag undergoes metabolism that is qualitatively comparable to humans. nih.gov This includes the formation of the M2 acyl glucuronide. Unchanged Eltrombopag was the major drug-related component found in the plasma of these animals, similar to what is observed in humans. nih.gov
While the metabolic pathways are similar, quantitative differences in enzyme activity and expression levels of UGTs between rodents and humans can lead to variations in the extent of M2 formation. Detailed public data quantifying the specific levels of M2 in rodent in vitro systems is scarce, however, the available information confirms its presence.
Table 1: Qualitative Comparison of Eltrombopag M2 Metabolite Formation in Rodent Models
| Feature | Mouse | Rat |
| M2 Formation Pathway | Glucuronidation | Glucuronidation |
| Metabolite Presence | Detected | Detected |
| Qualitative Similarity to Humans | Yes | Yes |
This table is based on qualitative statements from available research and regulatory documents, as specific quantitative data is not publicly available.
Comparative Analysis of M2 Biotransformation in Non-Rodent Species (e.g., dog, monkey)
Similar to rodent models, non-rodent species like dogs and monkeys also exhibit a metabolic profile for Eltrombopag that is qualitatively in line with that of humans. nih.gov The formation of the M2 metabolite via glucuronidation has been confirmed in these species as part of the preclinical safety evaluation. All metabolites found in human plasma, including M2, were also detected in the plasma of the animal species used for nonclinical toxicity testing. nih.gov
As with rodents, the quantitative aspects of M2 formation may differ from humans due to species-specific variations in UGT enzyme kinetics. However, the consistent presence of M2 across all tested species, including non-rodents, supports the relevance of these animal models for assessing the metabolic fate of Eltrombopag.
Table 2: Qualitative Comparison of Eltrombopag M2 Metabolite Formation in Non-Rodent Models
| Feature | Dog | Monkey |
| M2 Formation Pathway | Glucuronidation | Glucuronidation |
| Metabolite Presence | Detected | Detected |
| Qualitative Similarity to Humans | Yes | Yes |
This table is based on qualitative statements from available research and regulatory documents, as specific quantitative data is not publicly available.
Evaluation of Species-Specific Metabolites and their Relevance to M2 Profile
Preclinical assessment of drug metabolism across different animal species is a cornerstone of drug development, providing insights into potential metabolic pathways in humans. In the case of Eltrombopag, in vitro and in vivo studies have demonstrated a qualitative similarity in its metabolism between laboratory animals and humans.
Notably, all metabolites identified in human plasma have also been observed in the animal species utilized for nonclinical toxicity studies, including mice, rats, and dogs. tga.gov.au This concordance is crucial as it supports the relevance of the toxicological data generated in these animal models to human safety assessment.
Unchanged Eltrombopag was the predominant drug-related component in the plasma of all tested species, with the exception of rabbits. tga.gov.au The primary metabolic pathways for Eltrombopag involve oxidation, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP2C8, and glucuronidation, carried out by UDP-Glucuronosyltransferase (UGT) enzymes UGT1A1 and UGT1A3. tga.gov.au The M2 metabolite is an acyl glucuronide of Eltrombopag. nih.gov
The consistent metabolic profile across species, including the formation of the M2 metabolite, underscores the utility of these preclinical models in predicting the metabolic fate of Eltrombopag in humans.
Table 1: Comparison of Eltrombopag Metabolism in Preclinical Species and Humans
| Species | Major Circulating Component | Key Metabolic Pathways | Presence of Human Metabolites |
| Mouse | Eltrombopag | Oxidation (CYP1A2, CYP2C8), Glucuronidation (UGT1A1, UGT1A3) | Yes |
| Rat | Eltrombopag | Oxidation (CYP1A2, CYP2C8), Glucuronidation (UGT1A1, UGT1A3) | Yes |
| Dog | Eltrombopag | Oxidation (CYP1A2, CYP2C8), Glucuronidation (UGT1A1, UGT1A3) | Yes |
| Human | Eltrombopag | Oxidation (CYP1A2, CYP2C8), Glucuronidation (UGT1A1, UGT1A3) | N/A |
Role of Transporters in Eltrombopag and Metabolite M2 Disposition
The disposition of Eltrombopag and its metabolites is significantly influenced by the activity of various drug transporters. These proteins, located in key tissues such as the intestine, liver, and kidneys, play a pivotal role in drug absorption, distribution, and elimination.
Potential Influence of Other Drug Transporters (e.g., OATP1B1, P-glycoprotein) on Eltrombopag Biotransformation and M2 Distribution
Beyond BCRP, other transporters are also involved in the complex pharmacokinetic profile of Eltrombopag.
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)
Eltrombopag has been identified as a substrate of OATP1B1, a transporter predominantly expressed on the sinusoidal membrane of hepatocytes that facilitates the uptake of drugs from the blood into the liver. nih.govresearchgate.net Eltrombopag is also a potent inhibitor of OATP1B1-mediated transport. nih.gov This dual interaction with OATP1B1 highlights another potential mechanism for drug-drug interactions. As the liver is a primary site of Eltrombopag metabolism, including the formation of the M2 acyl glucuronide, OATP1B1 likely plays a crucial role in the hepatic uptake of the parent drug, a prerequisite for its biotransformation. The influence of OATP1B1 on the subsequent disposition of the M2 metabolite from the hepatocytes warrants further investigation.
P-glycoprotein (P-gp/ABCB1)
In contrast to its interaction with BCRP and OATP1B1, preclinical in vitro studies have indicated that Eltrombopag is not a substrate for P-glycoprotein (P-gp). fda.gov P-gp is another important efflux transporter that limits the absorption and tissue penetration of many drugs. The finding that Eltrombopag does not appear to be a P-gp substrate simplifies the prediction of its disposition and potential drug interactions related to this transporter.
Table 2: Interaction of Eltrombopag with Key Drug Transporters
| Transporter | Interaction with Eltrombopag | Location of Interest | Potential Impact on M2 Disposition |
| BCRP/ABCG2 | Substrate and Inhibitor | Small Intestine, Liver | May influence the efflux and elimination of the M2 metabolite. |
| OATP1B1 | Substrate and Inhibitor | Liver (Hepatocytes) | Facilitates hepatic uptake of Eltrombopag for metabolism to M2. |
| P-glycoprotein (P-gp) | Not a Substrate | Intestine, Blood-Brain Barrier, etc. | Unlikely to directly influence the distribution and elimination of M2. |
Molecular and Genetic Factors Governing Eltrombopag Metabolite M2 Formation
Impact of UGT Genetic Polymorphisms on M2 Formation Potential
Glucuronidation is the primary pathway for the formation of metabolite M2, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Genetic variations, or polymorphisms, within the genes encoding these enzymes can significantly alter their function, thereby affecting the rate of M2 formation.
The UGT1A1 enzyme is a principal catalyst in the metabolism of eltrombopag (B601689). Polymorphisms in the UGT1A1 gene can lead to reduced enzyme activity, which in turn impacts the clearance of eltrombopag and the formation of its glucuronide metabolites, including M2.
One of the most studied variants is UGT1A16 . Research has demonstrated a significant correlation between the presence of the UGT1A16 polymorphism and higher plasma concentrations of eltrombopag. nih.gov Individuals carrying this variant allele required a lower mean dose to achieve optimal therapeutic effects compared to those with the wild-type gene. nih.gov This inverse relationship between the presence of the *6 allele and drug clearance strongly suggests a reduced rate of glucuronidation, and consequently, a diminished potential for M2 formation. nih.gov
Another significant single nucleotide polymorphism (SNP) is rs887829 in the UGT1A1 gene. Studies have associated the variant T allele of rs887829 with lower hepatic expression of UGT1A1. Reduced enzyme expression logically leads to a decreased rate of glucuronidation for its substrates. While not measured directly in relation to M2, this fundamental effect on UGT1A1 function implies a lower capacity for M2 biotransformation in individuals carrying the T allele.
| Polymorphism | Gene | Observed Effect on Eltrombopag Metabolism | Inferred Impact on M2 Formation |
|---|---|---|---|
| UGT1A1*6 | UGT1A1 | Associated with significantly higher plasma concentrations of eltrombopag. nih.gov | Reduced rate of formation. |
| rs887829 (T allele) | UGT1A1 | Associated with lower hepatic expression of UGT1A1 enzyme. | Reduced rate of formation. |
The formation of metabolite M2 does not occur in isolation. It is part of a broader metabolic network where various enzymes compete for the parent drug, eltrombopag. Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C8, are responsible for alternative metabolic pathways, such as oxidation, leading to metabolites like M1. researchgate.net Genetic variations in these CYP enzymes can indirectly influence the amount of M2 formed by altering the availability of eltrombopag for glucuronidation.
Transcriptional Regulation and Enzyme Induction of UGTs Relevant to M2 Formation
The expression level of UGT enzymes, such as UGT1A1, is a critical factor in determining the capacity for M2 formation. This expression is not static and is controlled by complex transcriptional regulation processes. nih.gov Various transcription factors and nuclear receptors can bind to regulatory regions of the UGT1A1 gene, enhancing or suppressing its transcription into messenger RNA (mRNA), which is then translated into the functional enzyme. nih.gov
The induction of UGT1A1 expression can be triggered by a range of non-genetic factors, including environmental compounds and certain drugs. nih.gov An increase in the transcription of the UGT1A1 gene would lead to a higher concentration of the UGT1A1 enzyme in the liver and gastrointestinal tract, thereby increasing the potential for eltrombopag glucuronidation and M2 formation. Understanding these regulatory mechanisms is crucial for predicting how co-administered drugs or environmental exposures might alter eltrombopag metabolism.
In Vitro Inhibition of UGT Enzymes by Eltrombopag and its Consequences for M2 Formation
Drug-drug interactions can occur if a substance inhibits the enzymes responsible for its own metabolism or the metabolism of other drugs. According to DrugBank, eltrombopag is listed as an inhibitor of UGT1A4. drugbank.com While this indicates a potential for eltrombopag to interfere with the UGT pathway, specific in vitro studies detailing whether eltrombopag acts as a direct or competitive inhibitor of the key enzymes responsible for its own glucuronidation (like UGT1A1 and UGT1A3) are not extensively documented in the provided search results. If eltrombopag were to inhibit these enzymes, it could lead to a feedback mechanism, reducing the rate of its own conversion to metabolite M2 and potentially increasing plasma concentrations of the parent drug. Definitive in vitro inhibition assays are necessary to fully characterize this potential interaction. bioivt.com
Epigenetic Modulation of UGT Expression and its Relationship to M2 Formation
Beyond the fixed genetic code, epigenetic modifications provide a dynamic layer of gene regulation that can influence the expression of UGT enzymes and, by extension, M2 formation. nih.gov These mechanisms, which include DNA methylation and histone modification, can activate or silence genes without changing the underlying DNA sequence. nih.gov
DNA methylation, for example, plays a significant role in the tissue-specific expression of UGT genes. nih.gov Hypermethylation (the addition of methyl groups) of the promoter region of a gene like UGT1A1 can block the binding of transcription factors, leading to gene silencing and reduced enzyme production. nih.gov Conversely, hypomethylation (the removal of methyl groups) can facilitate gene expression.
Theoretical Biological Activity and Significance of Eltrombopag Metabolite M2
Computational Modeling and In Silico Prediction of M2's Interaction with Biological Targets
Currently, specific computational modeling and in silico prediction studies focusing exclusively on Eltrombopag (B601689) metabolite M2 are not available in published scientific literature. Research in this area has predominantly centered on the parent drug, Eltrombopag, to understand its interaction with its primary target, the thrombopoietin (TPO) receptor, and other potential off-targets. gencat.cat However, established computational methods could theoretically be applied to predict the biological interactions of the M2 metabolite.
In silico approaches for metabolite M2 would involve several key steps. First, a high-fidelity 3D structure of the M2 molecule would be generated. This would then be used in molecular docking simulations against the crystal structure of known Eltrombopag targets, primarily the transmembrane domain of the TPO receptor. gencat.cat These simulations could predict the binding affinity and orientation of M2 within the receptor's binding pocket, providing a preliminary assessment of whether it retains any agonist activity.
Further computational analyses, such as molecular dynamics simulations, could predict the stability of the M2-receptor complex over time compared to the Eltrombopag-receptor complex. Additionally, predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) could be employed to forecast the pharmacokinetic and toxicological profile of M2, assessing its potential for interactions with drug-metabolizing enzymes or transporters. While such studies have been applied to Eltrombopag, their specific application to M2 remains a theoretical possibility. gencat.catresearchgate.net
Table 1: Potential In Silico Approaches for Eltrombopag Metabolite M2
| Computational Method | Objective | Potential Target(s) | Predicted Outcome |
|---|---|---|---|
| Molecular Docking | Predict binding affinity and mode | Thrombopoietin (TPO) Receptor | Estimation of M2's potential to activate the receptor. |
| Molecular Dynamics | Assess stability of ligand-receptor complex | TPO Receptor Complex | Insight into the duration and stability of M2's interaction. |
| ADMET Prediction | Forecast pharmacokinetic & toxicological properties | CYP Enzymes, Transporters | Prediction of metabolic stability, potential for drug-drug interactions, and toxicity flags. |
| QSAR Modeling | Relate chemical structure to biological activity | Various biological targets | Prediction of potential off-target activities or liabilities based on structural features. |
Hypothesized Pharmacological or Toxicological Relevance of M2, considering its Classification as a Minor Circulating Component
As a minor circulating component, this compound is not expected to contribute significantly to the primary pharmacological activity of the parent drug. nih.govresearchgate.net The therapeutic effects of Eltrombopag are predominantly driven by the parent molecule's agonist activity at the TPO receptor. wikipedia.org Generally, metabolites present at low concentrations are less likely to elicit a significant pharmacological response or pose a major toxicological risk. researchgate.net
However, the chemical nature of M2 as an acyl glucuronide warrants theoretical consideration for potential toxicological relevance. Acyl glucuronides are known to be potentially reactive metabolites. They can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins, which can, in some cases, lead to immune-mediated toxicity. nih.govresearchgate.net Studies on radiolabeled Eltrombopag have detected low levels of covalently bound drug-related intermediates to plasma proteins. nih.govresearchgate.net It has been suggested that these intermediates could result from the reaction of acyl glucuronide conjugates (like M2) or an imine methide intermediate with proteins. nih.govresearchgate.net This covalent binding might contribute to the longer plasma elimination half-life of total radioactivity observed in human studies. nih.govresearchgate.net Despite this theoretical potential, the low circulating levels of M2 likely mitigate any significant clinical toxicity.
Table 2: Summary of Eltrombopag and its Major Metabolites
| Compound/Metabolite | Identity | Relative Plasma Concentration | Primary Elimination Route |
|---|---|---|---|
| Eltrombopag | Parent Drug | Predominant (63% of plasma radioactivity) | Feces (unchanged drug) nih.gov |
| Metabolite M1 | Mono-oxygenation product | Minor circulating component | Precursor to other metabolites nih.gov |
| Metabolite M2 | Acyl glucuronides | Minor circulating component | Fecal/Renal nih.gov |
| Metabolites M3 & M4 | Hydrazine (B178648) cleavage products | Not specified in plasma | Renal (as conjugates) nih.gov |
| Metabolites M5, M6, M7 | Glutathione-related conjugates | Not specified in plasma | Feces nih.gov |
In Vitro Assays for Assessing Potential Activity of Isolated M2 (e.g., receptor binding, enzyme inhibition)
Direct in vitro assessment of isolated this compound has not been reported in the scientific literature. To definitively determine its biological activity, a series of in vitro assays would be necessary following its chemical synthesis or isolation.
The primary assay would be a receptor binding assay to determine M2's affinity for the TPO receptor. This could be performed using cell lines engineered to express the human TPO receptor. Competitive binding studies against a radiolabeled ligand would quantify the binding affinity (Ki) of M2. Following this, a functional cell-based assay would be crucial to determine if binding translates to receptor activation. For instance, a reporter gene assay in TPO receptor-expressing cells could measure the extent of downstream signaling (e.g., STAT phosphorylation) induced by M2, clarifying whether it acts as an agonist, antagonist, or has no functional activity. drugbank.com
To evaluate potential off-target effects and toxicological risks, M2 could be screened against a panel of common off-targets, including various receptors, ion channels, and enzymes. Given that Eltrombopag is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2C8) and UGTs (UGT1A1 and UGT1A3), enzyme inhibition assays would be relevant. drugbank.com These assays would assess whether M2 can inhibit these or other major CYP enzymes, indicating a potential for drug-drug interactions. Furthermore, in vitro assays using liver microsomes or hepatocytes could be used to assess the potential for M2 to form covalent bonds with proteins, providing empirical evidence for the reactivity hypothesized for acyl glucuronides.
Table 3: Theoretical In Vitro Assays for this compound
| Assay Type | Purpose | Example Method | Potential Finding |
|---|---|---|---|
| Receptor Binding | Determine affinity for TPO receptor | Competitive radioligand binding assay | Quantify binding affinity (Ki); assess if M2 interacts with the target. |
| Functional Activity | Assess agonism/antagonism at TPO receptor | Cell-based reporter assay (e.g., STAT phosphorylation) | Determine if M2 activates, blocks, or has no effect on receptor signaling. |
| Enzyme Inhibition | Evaluate potential for drug-drug interactions | Incubation with human liver microsomes and specific CYP substrates | Identify potential inhibition of key drug-metabolizing enzymes. |
| Covalent Binding | Assess potential for forming protein adducts | Incubation of radiolabeled M2 with liver microsomes | Quantify the extent of irreversible binding to proteins. |
Advanced Research Paradigms and Future Directions for Eltrombopag Metabolite M2 Studies
Application of Global Metabolomics and Untargeted Profiling in Eltrombopag (B601689) Metabolism Research
Global metabolomics and untargeted profiling represent a powerful, hypothesis-free approach to comprehensively map the metabolic landscape of a biological system. nih.gov Unlike targeted analyses that focus on specific, known compounds, untargeted metabolomics aims to detect and semi-quantify a wide array of small molecules in a sample, providing a holistic snapshot of the metabolome. nih.govresearchgate.net This unbiased strategy is particularly valuable in drug metabolism research as it can identify not only expected metabolites but also novel or unexpected biotransformation products.
In the context of Eltrombopag, applying untargeted metabolomic profiling to plasma or urine samples can create a detailed inventory of all drug-related species. nih.gov This approach would confirm the presence of known metabolites like the mono-oxygenated M1 and the acyl glucuronide M2, which are known to be minor circulating components, while also potentially uncovering novel metabolic pathways. nih.govresearchgate.net By comparing the metabolomic profiles of individuals before and after Eltrombopag administration, researchers can precisely map the drug's metabolic fate and identify patient-specific variations.
Table 1: Application of Untargeted Metabolomics in Eltrombopag M2 Research
| Feature | Description | Relevance to Eltrombopag Metabolite M2 |
|---|---|---|
| Approach | Unbiased, semi-quantitative screening of a wide range of small molecules (75–1000 Da) in a biological sample. nih.gov | Provides a complete metabolic fingerprint of Eltrombopag, including M2 and other metabolites. |
| Technology | Typically involves liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.gov | Enables the separation and identification of structurally similar compounds like Eltrombopag and its various conjugates. |
| Outcome | Comprehensive profiling of metabolic pathways, identification of novel biomarkers, and a deeper understanding of metabolic perturbations. researchgate.net | Can elucidate the complete biotransformation pathway of Eltrombopag and contextualize the formation of M2 relative to other metabolic routes. |
Proteomics-Based Identification and Quantification of Metabolic Enzymes Relevant to M2 Formation
Proteomics, the large-scale study of proteins, provides the tools necessary to identify and quantify the specific enzymes responsible for drug metabolism. nih.gov this compound is an acyl glucuronide, a product of conjugation with glucuronic acid. nih.govresearchgate.net In vitro studies have identified that UDP-Glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3, are responsible for the glucuronidation of Eltrombopag. drugbank.comtga.gov.au
Proteomic techniques, particularly those based on mass spectrometry, can be employed to investigate the expression and activity of these UGT isoforms in relevant tissues, such as the liver. "Bottom-up" or "shotgun" proteomics, for instance, involves the enzymatic digestion of proteins into peptides, which are then analyzed by mass spectrometry to identify the original proteins. nih.gov
Quantitative proteomic methods can further measure the abundance of UGT1A1 and UGT1A3. This information is critical for understanding inter-individual variability in M2 formation, as differences in enzyme expression levels can lead to different metabolic profiles. By correlating proteomic data with metabolomic data, researchers can directly link the abundance of specific enzymes to the levels of metabolite M2 produced.
Table 2: Proteomic Approaches for Studying M2 Formation Enzymes
| Proteomic Method | Application in M2 Research | Expected Insights |
|---|---|---|
| Expression Proteomics | Qualitative and quantitative analysis of UGT1A1 and UGT1A3 in relevant tissues. nih.gov | Determines the abundance of the key enzymes responsible for M2 formation. |
| Functional Proteomics | Analysis of the properties and interactions of the metabolic enzyme networks involved in Eltrombopag conjugation. nih.gov | Provides understanding of how enzyme activity is regulated and coordinated with other metabolic processes. |
| Mass Spectrometry (MS/MS) | Used in "bottom-up" proteomics to identify peptides from digested protein samples, confirming the presence of specific UGT isoforms. nih.gov | Unambiguous identification of UGT1A1 and UGT1A3 in cellular or tissue lysates. |
Systems Biology Approaches Integrating Genomic, Proteomic, and Metabolomic Data for Comprehensive Metabolic Profiling
Systems biology offers a holistic framework to understand complex biological processes by integrating diverse datasets from multiple 'omic' layers. researchgate.net For Eltrombopag metabolism, a systems biology approach would combine genomic, proteomic, and metabolomic data to build a comprehensive, multi-dimensional model of M2 formation. researchgate.netnih.gov This integrated analysis can reveal connections and regulatory mechanisms that would be missed by studying each data type in isolation. walshmedicalmedia.com
The process would involve:
Genomics: Identifying genetic polymorphisms (e.g., single nucleotide polymorphisms or SNPs) in the genes encoding the UGT1A1 and UGT1A3 enzymes. These genetic variations can influence enzyme activity and expression.
Proteomics: Quantifying the expression levels of the UGT1A1 and UGT1A3 proteins, providing a direct measure of the catalytic machinery available for M2 formation. nih.gov
Metabolomics: Measuring the concentrations of Eltrombopag and its metabolites, including M2, to determine the final output of the metabolic pathway.
By integrating these datasets, researchers can construct models that predict an individual's metabolic phenotype based on their genetic makeup. frontiersin.org For example, a model could predict whether an individual with a specific UGT1A1 genotype would be a "fast" or "slow" metabolizer of Eltrombopag, leading to higher or lower levels of M2. Such in silico analyses can provide powerful insights into the mechanisms governing Eltrombopag's biotransformation. nih.gov
Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Eltrombopag and M2 Biotransformation Studies
To study the specifics of M2 formation under controlled laboratory conditions, advanced in vitro (in a test tube or culture dish) and ex vivo (using tissue from an organism) models are indispensable. These models allow for mechanistic studies that are not feasible in human subjects.
In Vitro Models: These include studies using human primary cells, such as hepatocytes, which are a primary site of drug metabolism. nih.gov Cell lines, for example, the Caco-2 cell line, can also be used to model specific processes like intestinal metabolism. researchgate.net Furthermore, subcellular fractions, such as liver microsomes, can be used to isolate the activity of specific enzyme families like the UGTs to study the kinetics of M2 formation in detail.
Ex Vivo Models: More complex systems aim to better replicate the physiological environment. A novel approach involves the use of 3D silk-based bone marrow systems, which create a more realistic microenvironment for studying hematopoiesis and can be adapted for metabolism studies. nih.gov Such models allow for the investigation of how Eltrombopag is metabolized in a setting that mimics the key features of human tissue architecture and function. nih.gov These advanced models are crucial for detailed characterization of the biotransformation pathways, including the precise steps leading to the formation of this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Eltrombopag |
| Eltrombopag metabolite M1 |
| This compound |
| Glutathione |
| Cysteine |
Q & A
Q. What analytical methods are recommended for quantifying Eltrombopag metabolite M2 in pharmacokinetic studies?
A validated normal-phase high-performance thin-layer chromatography (NP-HPTLC) protocol with Automated Development Chamber 2 (ADC 2) is robust for quantification. This method employs Box-Behnken Design (BBD) to optimize factors like mobile phase composition, chamber saturation time, and detection wavelength, ensuring reproducibility and compliance with ICH guidelines . For cross-validation, coupling HPTLC with LC-MS or NMR is advised to confirm metabolite identity and purity in biological matrices.
Q. How can researchers identify this compound in complex biological matrices?
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are primary tools. HR-MS provides accurate mass-to-charge ratios, while NMR resolves structural isomers. Public repositories like MetaboLights offer spectral libraries for metabolite de-replication. Automated workflows (e.g., Mummichog or GSEA algorithms in MetaboAnalyst) enable pathway-level annotation using untargeted HR-MS data .
Q. What databases are suitable for annotating the biological pathways of this compound?
MBROLE2 integrates functional annotations from 14 databases, including KEGG, HMDB, and DrugBank, to map metabolites to pathways, enzyme interactions, and biological roles. For pathway enrichment, MetaboAnalyst 5.0 supports species-specific analyses using collective metabolite behaviors, linking M2 to thrombopoietin signaling or cytochrome P450 (CYP) metabolism .
Advanced Research Questions
Q. How can experimental design improve the robustness of HPTLC methods for quantifying this compound?
Use a Box-Behnken Design (BBD) to systematically evaluate critical factors (e.g., mobile phase ratio, solvent front migration distance). ANOVA-based sensitivity analysis identifies significant variables, while response surface modeling optimizes separation efficiency. This approach minimizes variability in NP-HPTLC protocols and enhances compliance with regulatory standards .
Q. How should researchers address discrepancies in pharmacokinetic data for metabolite M2 across studies?
Apply Bayesian meta-regression to harmonize data from heterogeneous studies, accounting for covariates like CYP polymorphisms or splenectomy status. Sensitivity analyses (e.g., excluding outlier studies or adjusting for censored data) can resolve contradictions in bioavailability or half-life estimates .
Q. What statistical approaches reconcile conflicting efficacy data for Eltrombopag and its metabolites in ITP treatment?
Multivariate Cox proportional hazards models and Weibull survival curves account for time-dependent variables (e.g., platelet response durability). Indirect treatment comparisons via logit models adjust for study design differences, while probabilistic sensitivity analyses quantify uncertainty in pooled response rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
